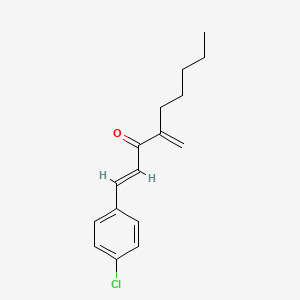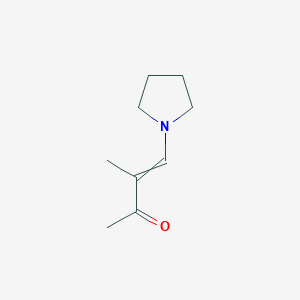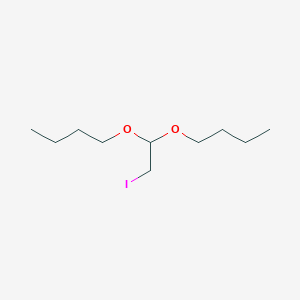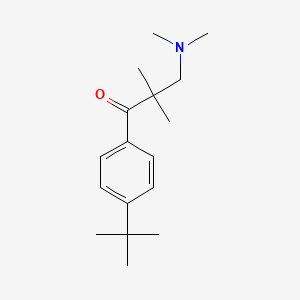methanone CAS No. 56106-95-7](/img/structure/B14647249.png)
[4-(Azocan-1-yl)-3-nitrophenyl](phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Azocan-1-yl)-3-nitrophenylmethanone is an organic compound characterized by the presence of an azocane ring, a nitrophenyl group, and a phenylmethanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azocan-1-yl)-3-nitrophenylmethanone typically involves the reaction of benzoyl chloride with azocane under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as toluene, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification techniques, such as flash column chromatography, to isolate the compound in high yield .
Industrial Production Methods
Industrial production of 4-(Azocan-1-yl)-3-nitrophenylmethanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial to achieve high purity and yield in industrial settings.
化学反応の分析
Types of Reactions
4-(Azocan-1-yl)-3-nitrophenylmethanone undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenylmethanone moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) and conditions such as elevated temperatures.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
4-(Azocan-1-yl)-3-nitrophenylmethanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
作用機序
The mechanism of action of 4-(Azocan-1-yl)-3-nitrophenylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to active sites or altering the conformation of target proteins, thereby modulating their activity. The pathways involved in these interactions can vary depending on the specific application and biological context.
類似化合物との比較
Similar Compounds
- Azocan-1-yl(phenyl)methanone
- 4-(Azocan-1-yl)phenylmethanamine
- 1-Benzoyl-octahydro-azocine
Uniqueness
4-(Azocan-1-yl)-3-nitrophenylmethanone is unique due to the presence of both an azocane ring and a nitrophenyl group, which confer distinct chemical and biological properties. This combination of structural features is not commonly found in other similar compounds, making it a valuable subject of study in various research fields.
特性
CAS番号 |
56106-95-7 |
|---|---|
分子式 |
C20H22N2O3 |
分子量 |
338.4 g/mol |
IUPAC名 |
[4-(azocan-1-yl)-3-nitrophenyl]-phenylmethanone |
InChI |
InChI=1S/C20H22N2O3/c23-20(16-9-5-4-6-10-16)17-11-12-18(19(15-17)22(24)25)21-13-7-2-1-3-8-14-21/h4-6,9-12,15H,1-3,7-8,13-14H2 |
InChIキー |
MIVGCDHAOIWEEM-UHFFFAOYSA-N |
正規SMILES |
C1CCCN(CCC1)C2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![{2-[(4-Cyclopentylphenyl)sulfanyl]phenyl}acetic acid](/img/structure/B14647184.png)
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-methoxybenzene)](/img/structure/B14647195.png)
![(2Z)-2-[(4-nitrophenyl)methylidene]cyclohexan-1-one](/img/structure/B14647202.png)
![2-[2-(2,4,5-Trichlorophenoxy)acetamido]ethane-1-sulfonic acid](/img/structure/B14647208.png)



![({[1-Oxo-1-(3,3,5-trimethylazepan-1-yl)butan-2-yl]oxy}sulfinyl)oxidanide](/img/structure/B14647239.png)


![Isoxazole, 5-[3-(4-methoxyphenyl)oxiranyl]-3-phenyl-](/img/structure/B14647279.png)
